molecular formula C17H20N2O2 B2774309 1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide CAS No. 296792-66-0

1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2774309
CAS No.: 296792-66-0
M. Wt: 284.359
InChI Key: QKLUPFPOWJEUQM-UHFFFAOYSA-N
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Description

1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C17H20N2O2. It is known for its unique structure, which combines a naphthalene ring with a piperidine ring, making it a subject of interest in various fields of scientific research .

Properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-17(21)13-7-9-19(10-8-13)11-15-14-4-2-1-3-12(14)5-6-16(15)20/h1-6,13,20H,7-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLUPFPOWJEUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides. These derivatives can have different properties and applications depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide is being studied for its potential as a pharmacophore in drug development, particularly for neurological disorders and other diseases. Its structural similarity to known pharmacological agents suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Case Studies
Research has indicated that compounds similar to this compound exhibit significant activity against certain neurological conditions. For example, studies have shown that piperidine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety disorders .

Biological Studies

Mechanism of Action
The compound's mechanism of action is hypothesized to involve interaction with specific receptors or enzymes, potentially inhibiting their activity and thereby altering biochemical pathways within cells. This could result in changes to cell signaling, gene expression, and metabolic processes .

Biological Activity
In vitro studies have demonstrated that similar compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . The exploration of these biological activities is crucial for understanding how this compound might function as a therapeutic agent.

Materials Science

Novel Material Development
The unique structure of this compound makes it an interesting candidate for materials science applications. Its potential use in developing novel materials with specific electronic or optical properties is under investigation .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Potential drug development for neurological disorders; modulation of neurotransmitter systems
Biological Studies Interaction with cellular pathways; anticancer properties
Materials Science Development of novel materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the naphthalene ring allows it to form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide is unique due to its specific combination of a naphthalene ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide, with the molecular formula C17H20N2O2, is a compound of significant interest due to its potential biological activities. Its unique structure combines a naphthalene ring with a piperidine ring, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydroxyl group on the naphthalene moiety facilitates hydrogen bonding with biological macromolecules, while the piperidine ring can engage with various receptors and enzymes. This interaction may modulate several cellular pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives of piperidine have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anticancer Properties

Studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and lymphoma. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression, such as those in the JAK/STAT signaling pathway .

Neuroprotective Effects

Some research indicates that piperidine compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interactions of these compounds with neurotransmitter receptors could modulate neuronal signaling pathways, offering protection against oxidative stress and apoptosis.

Study on Anticancer Activity

In a study focused on piperidine derivatives, it was found that certain compounds significantly reduced cell viability in myeloma and leukemia cell lines while promoting apoptosis through increased expression of pro-apoptotic genes like p53 and Bax. These findings suggest that this compound may share similar properties .

Neuroprotective Research

Another investigation assessed the neuroprotective effects of related piperidine compounds in models of oxidative stress-induced neuronal damage. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in cell survival rates, supporting the hypothesis that these compounds could be beneficial in neurodegenerative conditions .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds.

Compound Activity Mechanism
This compoundAntimicrobial, AnticancerInteraction with receptors and enzymes
3-Chloro-3-methyl-2,6-diarylpiperidin-4-oneAnticancerInhibition of JAK/STAT pathway
Piperidin derivativesNeuroprotectiveModulation of neurotransmitter signaling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including the formation of the piperidine core, functionalization with the hydroxynaphthyl moiety, and final carboxamide coupling. Key factors include:

  • Temperature Control : Maintaining precise temperatures during coupling reactions (e.g., 0–5°C for amide bond formation) to minimize side products .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction efficiency .
  • Catalysts : Use of coupling agents such as HATU or EDCI for carboxamide formation .
    • Characterization : Post-synthesis purification via column chromatography and validation through HPLC (e.g., using a sodium acetate/1-octanesulfonate buffer system at pH 4.6) ensures >95% purity .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, the hydroxynaphthyl proton appears as a singlet near δ 10.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 325.18) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) validates purity and retention time consistency .

Q. What computational modeling approaches are recommended to predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in aqueous environments .
  • Reaction Path Search Tools : Software like GRRM or Gaussian explores potential degradation pathways under varying conditions .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for introducing the hydroxynaphthyl moiety while minimizing side reactions?

  • Methodological Answer :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during coupling, followed by TBAF-mediated deprotection .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound's stability under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Incubate the compound at pH 2–12 and monitor degradation via LC-MS. Compare results with DFT-predicted hydrolysis pathways .
  • Statistical Analysis : Apply multivariate regression to identify outliers and correlate experimental deviations with computational parameters (e.g., solvent polarity) .

Q. What advanced techniques are suitable for investigating the compound's interactions with biological targets, such as enzyme inhibition assays or molecular docking studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with cytochrome P450 enzymes or kinases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

Q. How should researchers design experiments to establish structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry contexts?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with modifications to the piperidine ring (e.g., N-methylation) or naphthyl substituents .
  • High-Throughput Screening (HTS) : Test derivatives against a panel of cancer cell lines (e.g., IC50 determinations) .
  • 3D-QSAR Modeling : CoMFA or CoMSIA correlates structural features (e.g., steric bulk) with biological activity .

Q. What methodologies are critical for analyzing the compound's metabolic pathways and degradation products in in vitro models?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes to identify phase I/II metabolites via LC-HRMS .
  • Isotopic Labeling : ¹⁴C-labeled compound tracks metabolic fate in microsomal assays .
  • Data Integration : Combine experimental results with predictive tools like Meteor (Lhasa Limited) to map plausible degradation routes .

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